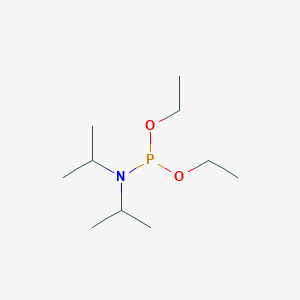

Diethyl N,N-Diisopropylphosphoramidite

Cat. No. B014320

Key on ui cas rn:

42053-26-9

M. Wt: 221.28 g/mol

InChI Key: UUFIBXKHKNIZHL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07374900B2

Procedure details

This example illustrates a method of preparing an embodiment of the compound of formula II, namely, fluorescein diphosphate tetraethyl ester. 2.5 g of fluorescein (7.5 mmol) is suspended in THF (60 mL) and anhydrous CH2CI2 (mL). 3.1 g of 1H-tetrazole 3.1 g.(44 mmol) is added and stirred at room temperature for ˜1.5 hours or until the reaction mixture becomes a transparent dark yellowish solution. The resulting solution is cooled to 0° C. and 5.0 g of diethyl N. N-diisopropylphosphoramidite (23 mmol) is added dropwise over a period of 3-4 minutes to yield a very light yellow solution. The cooling bath is removed and the reaction stirred at room temperature until TLC shows no starting material remains (˜5 minutes). The reaction is cooled back to 0° C. Rf (fluorescein diphosphite, tetraethyl ester)=0.7-0.75, a quenching spot that becomes fluorescent yellow upon heating; hexanes/EtOAc (3:2) A solution of 3-chloroperoxybenzoic acid (MCPBA) (5.5 g, 32 mmol) in CH2Cl2/CHCl3 (9:1, 50 mL) is prepared, and washed with saturated NaCl (1×50 mL), followed by drying over Na2SO4. The dried solution is added to the 0° C. reaction mixture to yield a cloudy yellowish solution. The cooling bath is removed and the reaction stirred at room temperature until TLC indicates completion (˜10 minutes). The solvent is removed from the reaction mixture in vacuo and the resulting yellow gum is dissolved in EtOAc (˜100 mL). The solution is washed with 10-20% sodium thiosulfate/H2O (1×100 mL), saturated NaHCO3 (1×100 mL), and saturated NaCl (1×100 mL), and dried over Na2SO2. The solvent is removed in vacuo. At this point, TLC in hexanes/EtOAc (3:2) shows two spots: Rf-0.65-0.7, a quenching spot that becomes fluorescent upon heating; and Rf-0.95-1.0, a quenching spot that does not fluoresce upon heating. 50 mL of methanol are added to the gum to precipitate the high-Rf material. The solid is removed by filtration, and methanol is removed from the filtrate in vacuo. The resulting product is purified by column chromatography under the following conditions:

[Compound]

Name

formula II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

fluorescein diphosphate tetraethyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

hexanes EtOAc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

CH2Cl2 CHCl3

Quantity

50 mL

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1C=[CH:3][C:4]([C:23]([OH:25])=[O:24])=[C:5](C2C3C=CC(O)=CC=3OC3C=2C=CC(C=3)=O)[CH:6]=1.N1C=NN=N1.C(N(C(C)C)P(OCC)[O:36]CC)(C)C.[CH2:45]([Cl:47])Cl.C(Cl)(Cl)Cl>C1COCC1>[Cl:47][C:45]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:1]=1)[C:23]([O:25][OH:36])=[O:24] |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

formula II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

fluorescein diphosphate tetraethyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC(=C(C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

3.1 g

|

|

Type

|

reactant

|

|

Smiles

|

N1N=NN=C1

|

Step Five

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(P(OCC)OCC)C(C)C

|

Step Six

[Compound]

|

Name

|

hexanes EtOAc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

CH2Cl2 CHCl3

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl.C(Cl)(Cl)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at room temperature for ˜1.5 hours or until the reaction mixture

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(44 mmol) is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution is cooled to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a very light yellow solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath is removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction stirred at room temperature until TLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(˜5 minutes)

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction is cooled back to 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon heating

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with saturated NaCl (1×50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

by drying over Na2SO4

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The dried solution is added to the 0° C. reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a cloudy yellowish solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath is removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction stirred at room temperature until TLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

completion (˜10 minutes)

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is removed from the reaction mixture in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the resulting yellow gum is dissolved in EtOAc (˜100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The solution is washed with 10-20% sodium thiosulfate/H2O (1×100 mL), saturated NaHCO3 (1×100 mL), and saturated NaCl (1×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is removed in vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

50 mL of methanol are added to the gum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the high-Rf material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid is removed by filtration, and methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed from the filtrate in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting product is purified by column chromatography under the following conditions

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C(=O)OO)C=CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 32 mmol | |

| AMOUNT: MASS | 5.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |